N-Methyl-N'-nitro-N-nitroguanidine

Mutagenicity Assays Alkylating Agents Bacterial Reverse Mutation

Achieving reproducible genotoxicity without metabolic activation variables remains a core challenge in carcinogenesis modeling. N-Methyl-N'-nitro-N-nitrosoguanidine (MNNG) is the validated solution. • **Superior Potency:** 10x more potent than MNU; >80% gastric adenocarcinoma incidence at lower doses. • **Mechanistic Selectivity:** O⁶-guanine alkylation & ROS generation; ideal for MGMT/OGG1 dual-repair readouts. • **Extended Stability:** pH 7 half-life ~100x longer than MNU; enables reproducible chronic dosing. • **Formulation:** >98% purity, wetted with ~25% water for hazard mitigation.

Molecular Formula C2H5N5O4
Molecular Weight 163.09 g/mol
Cat. No. B8589279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-N'-nitro-N-nitroguanidine
Molecular FormulaC2H5N5O4
Molecular Weight163.09 g/mol
Structural Identifiers
SMILESCN(C(=N)N[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C2H5N5O4/c1-5(7(10)11)2(3)4-6(8)9/h1H3,(H2,3,4)
InChIKeySRKQWNFPTBNUKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MNNG: Biological Probe and Chemical Intermediate


N-Methyl-N'-nitro-N-nitroguanidine (MNNG; CAS 70-25-7) is a synthetic nitrosoguanidine compound widely recognized as a direct-acting alkylating agent and environmental carcinogen. Its primary utility lies in experimental oncology, where it serves as a potent tool for inducing gastrointestinal carcinogenesis in rodent models and for studying DNA damage response pathways [1] [2]. Unlike many procarcinogens that require metabolic activation, MNNG spontaneously decomposes in aqueous solution to generate reactive electrophilic species that alkylate DNA, enabling researchers to bypass hepatic metabolic variables and achieve reproducible genotoxic stress in diverse cell lines [3].

Why MNNG Cannot Be Casually Substituted


The decision to procure MNNG over alternative alkylating agents such as N-methyl-N-nitrosourea (MNU), ethyl methanesulfonate (EMS), or N-ethyl-N'-nitro-N-nitrosoguanidine (ENNG) is not trivial. These compounds differ profoundly in mutagenic potency, target molecule specificity, chemical half-life, and cellular uptake mechanisms. The alkylation profile of MNNG—particularly its strong preference for O⁶-guanine and its thiol-dependent activation—creates a mutational spectrum distinct from that of MNU or EMS [1]. Furthermore, MNNG's spontaneous hydrolysis rate is fundamentally influenced by pH, illumination, and the presence of nucleophiles, demanding strictly controlled experimental conditions that cannot be extrapolated from data on other alkylating agents [2]. Generic substitution, therefore, introduces uncontrolled variables that can alter mutation frequency, shift the spectrum of DNA lesions, and compromise the reproducibility of experimental results.

Quantifying MNNG's Superiority for Targeted Procurement


Mutagenic Potency in Bacterial Reverse Mutation Assays

In a head-to-head study using Escherichia coli Sd-B (TC) streptomycin-dependence reversion, MNNG exhibited approximately 10-fold greater mutagenic potency than N-methyl-N-nitrosourea (MNU) at equimolar, non-cytotoxic concentrations. Both compounds showed linear and parallel dose-response curves, confirming that the potency differential is a structural intrinsic property rather than a model artifact [1]. This is consistent with a broader cytotoxicity ranking in Chinese hamster ovary (CHO) cells where the LC₉₀ ordering was MNNG > ENNG > MNU > ENU > BNU, with MNNG requiring the lowest concentration to achieve 90% cell killing [2].

Mutagenicity Assays Alkylating Agents Bacterial Reverse Mutation

Cytotoxicity Ranking Among Alkylnitrosamide Mutagens

Using the hypoxanthine-guanine phosphoribosyl transferase (HGPRT) locus forward mutation assay in Chinese hamster ovary (CHO) cells, a systematic comparison of five alkylating agents yielded a clear cytotoxicity potency order: MNNG > ENNG > MNU > ENU > BNU, based on the concentration required to kill 90% of cells. This ranking mirrors the trend for mutation induction potency per unit concentration [1]. In a further in vitro potency ranking across multiple assays, the order was established as MNNG > MNU > ENU > MMS > EMS, with methylating agents generally showing greater potency than ethylating agents [2].

Cytotoxicity CHO Cells Alkylnitrosamides

pH-Dependent Hydrolytic Decomposition Kinetics

MNNG decomposition in aqueous solution follows pseudo-first-order kinetics and proceeds via rate-limiting denitrosation, with the half-life varying from minutes to hours depending on pH. Spectrometric studies confirmed that MNNG's mutagenic activity declines in parallel with its chemical decomposition, producing inert stable products [1]. Notably, in comparative stability studies, MNNG exhibits a half-life approximately 100-fold longer than methylnitrosourea (MNU) at pH 7, whereas at acidic pH MNU-like nitrosamides are destroyed several times faster [2]. This differential stability is critical for experimental design, as MNU's rapid spontaneous decay can lead to irreproducible dosing unless solutions are prepared and used within narrow time windows.

Chemical Stability Hydrolysis Kinetics Mutagen Inactivation

Thiol-Dependent Activation Mechanism

MNNG's alkylating activity is uniquely enhanced by the presence of thiols such as glutathione and cysteine, a property that distinguishes it from structurally related methylating agents. Kinetic studies at pH 3–8.5, 40 °C, and ionic strength 1 M (KCl) demonstrated that the reaction of alkanethiolates with MNNG proceeds with a change in the rate-limiting step that depends on nucleophile basicity—thiols with higher pKa values accelerate MNNG decomposition and DNA methylation [1]. Critically, methylation by ¹⁴C-labeled MNNG is increased by exogenous thiols, while methylation by the structural analog N-methyl-N-nitroso-p-toluenesulfonamide (MNTS) is substantially reduced under identical conditions [2]. This divergent thiol sensitivity confers MNNG with superior intracellular alkylating efficiency in glutathione-rich environments such as the gastric mucosa.

Thiol Activation DNA Methylation Alkylation Mechanism

Mutation Spectrum and Oxidative Damage Profile

MNNG predominantly alkylates the O⁶ position of guanine and the O⁴ position of thymine, producing O⁶-methylguanine (O⁶-MeG) and O⁴-methylthymine adducts that mispair during DNA replication. In Salmonella typhimurium TA100 reversion assays, approximately 90% of MNNG- and MNU-induced mutations were G:C→A:T transitions, with the majority (82%) occurring at the first position of the CCC codon [1]. However, MNNG distinguishes itself from MNU through its additional capacity to induce clustered mutations and generate reactive oxygen species (ROS) via thiol-mediated decomposition, contributing to a broader spectrum of oxidative DNA lesions not observed with MNU alone [2]. This dual-mode genotoxicity—direct alkylation coupled with ROS-mediated oxidative damage—makes MNNG a superior tool for modeling the complex mutational landscapes observed in inflammation-associated human gastric cancer.

Mutational Signature O⁶-Methylguanine G:C→A:T Transitions

Essential Application Scenarios for MNNG


Experimental Gastric Carcinogenesis in Rodent Models

MNNG is the gold-standard chemical carcinogen for inducing adenocarcinomas in the glandular stomach of rats and mice. Its spontaneous activation at gastric pH (acid-catalyzed denitrosation) and thiol-enhanced alkylation in the glutathione-rich gastric mucosa ensure efficient, localized DNA damage without the need for systemic metabolic activation [1]. The 10-fold greater potency of MNNG relative to MNU allows lower effective doses, minimizing systemic toxicity while achieving tumor incidences exceeding 80% in standardized protocols. The compound's ~100-fold longer solution half-life at pH 7 compared to MNU also facilitates preparation of dosing solutions with extended bench stability for chronic feeding regimens [2].

Screening Chemopreventive Agents for Oxidative DNA Damage

Because MNNG uniquely generates both O⁶-methylguanine adducts and reactive oxygen species (ROS) via its thiolytic decomposition pathway, it serves as an ideal genotoxic challenge for screening antioxidant and DNA repair-modulating compounds. Researchers employing MNNG can simultaneously quantify alkylation-specific repair (MGMT activity) and oxidative lesion repair (OGG1, APE1) within the same experimental system, a dual readout not achievable with MNU or EMS alone [1]. This makes MNNG the compound of choice for laboratories developing multi-target chemopreventive strategies against gastric cancer.

High-Frequency Mutagenesis in Mammalian Cell Lines

For forward mutation assays (e.g., HGPRT or TK loci) in CHO, V79, or human lymphoblastoid cells, MNNG's top-ranked cytotoxicity and mutagenicity—where the LC₉₀ ordering is MNNG > ENNG > MNU > ENU > BNU—enables researchers to achieve maximal mutant induction per unit concentration [1]. This is particularly advantageous when working with limited quantities of high-purity compound (>98% purity, wetted with ~25% water to mitigate explosion hazard) and when minimizing solvent (DMSO) carryover is critical for maintaining cellular physiological homeostasis.

Quantifying MGMT DNA Repair Activity

MNNG's predominant production of O⁶-methylguanine adducts makes it the preferred substrate for quantifying MGMT (AGAT) repair kinetics in cell-free and cell-based assays. Unlike MNU, which produces a broader spectrum of alkylation products including significant N7-methylguanine, MNNG's adduct profile is sufficiently O⁶-enriched to serve as a more selective probe for MGMT activity. This selectivity reduces confounding signals from base excision repair pathways, enabling cleaner kinetic measurements and more reliable assessment of MGMT inhibitor efficacy in cancer cell sensitization studies [1].

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